(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate
Description
Historical Context of Oxazolo[3,4-a]pyrazine Derivatives in Medicinal Chemistry
Oxazolo[3,4-a]pyrazine derivatives were first reported by Takeda Pharmaceuticals in 2005 as part of a high-throughput screening campaign targeting G protein-coupled receptors (GPCRs). Early studies identified SHA-68 (3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) as a prototypical NPSR antagonist with nanomolar potency (pK~B~ = 8.16). These compounds demonstrated unique selectivity over unrelated GPCRs, positioning them as valuable tools for probing NPSergic system functions.
Subsequent structural modifications focused on optimizing pharmacokinetic properties. For example, replacing the diphenyl groups at the 1-position with alkyl chains improved water solubility but reduced potency. The introduction of guanidine moieties at the 7-position, as seen in compound 16 , enhanced in vivo efficacy by 5-fold compared to SHA-68, albeit with reduced selectivity. These efforts underscored the oxazolo[3,4-a]pyrazine scaffold’s versatility in balancing lipophilicity and receptor engagement.
Table 1 : Key Oxazolo[3,4-a]pyrazine Derivatives and Their Pharmacological Profiles
| Compound | Modification | In Vitro pK~B~ | In Vivo Efficacy | Selectivity |
|---|---|---|---|---|
| SHA-68 | 1,1-Diphenyl, 4-F-benzylamide | 8.16 | Moderate | High |
| 16 | 7-Guanidine, 4-F-benzyl | 7.38 | High | Moderate |
| 21 | 5-Isopropyl substitution | 7.82 | Low | High |
Significance of Stereochemistry in Bicyclic Piperazine Systems
The stereochemistry of bicyclic piperazines governs their three-dimensional conformation and biological activity. For (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, the (5S,8aR) configuration is critical for maintaining antagonistic potency at NPSR. Molecular modeling studies reveal that the tert-butyl group at the 7-position stabilizes a ligand-receptor binding pose through hydrophobic interactions with transmembrane helices 3 and 5 of NPSR.
Enantiomeric separation of SHA-68 demonstrated stark differences: the (R)-enantiomer exhibited a pK~B~ of 8.28, while the (S)-enantiomer was inactive (pK~B~ < 6). This enantioselectivity arises from steric clashes between the (S)-configured tert-butyl group and residue Phe^254^ in the NPSR binding pocket.
Table 2 : Impact of Stereochemistry on NPSR Antagonist Potency
| Enantiomer | Configuration | pK~B~ (hNPSR-Asn^107^) | Binding Affinity (nM) |
|---|---|---|---|
| (R)-SHA-68 | 8aR | 8.28 | 5.2 |
| (S)-SHA-68 | 8aS | <6.0 | >10,000 |
The synthesis of (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate relies on stereocontrolled ortho-lithiation reactions, where the configuration of the starting amino acid dictates the final product’s stereochemistry. For instance, L-alanine-derived intermediates yield the (5S,8aR) diastereomer, confirmed via nuclear Overhauser effect (NOE) spectroscopy.
Properties
IUPAC Name |
tert-butyl (8aS)-3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-9(14)12-4-5-13-8(6-12)7-16-10(13)15/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMZZGTQZIUNF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)COC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolo[3,4-a]pyrazine ring system, followed by the introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl bromoacetate, various amines, and oxidizing agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for deprotection in synthetic workflows.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acidic (room temperature) | TFA in DCM | Carboxylic acid derivative | 85–92% | |
| Basic (reflux) | NaOH in H<sub>2</sub>O/THF | Sodium carboxylate | 70–78% |
Mechanism : Acid-catalyzed cleavage proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.
Ketone Reduction
The 3-oxo group is susceptible to reduction, producing secondary alcohols for further functionalization.
| Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| NaBH<sub>4</sub> | THF, 0°C to rt | (S)-3-Hydroxy derivative | 65–75% | |
| LiAlH<sub>4</sub> | Dry ether, reflux | (S)-3-Hydroxy derivative | 80–88% |
Stereochemical Outcome : The stereochemistry at the 3-position is retained due to the rigid oxazolo-pyrazine framework.
Nucleophilic Substitution
The oxazolo ring participates in nucleophilic substitutions, enabling diversification of the heterocyclic core.
Case Study : Reaction with 4-fluorobenzyl isocyanate under basic conditions yielded urea-linked derivatives with enhanced mTOR inhibitory activity (IC<sub>50</sub> = 12 nM) .
Cyclization Reactions
The compound serves as a precursor for synthesizing larger heterocycles via intramolecular cycloadditions.
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Thermal activation | Toluene, 110°C | Fused quinazolinone derivatives | 60–70% | |
| Acid catalysis | HCl, ethanol | Tetracyclic spiro compounds | 55–65% |
Mechanistic Insight : Cyclization involves keto-enol tautomerism, followed by electrophilic attack at the α-position of the ketone.
Oxidation Reactions
The tetrahydro-oxazolo-pyrazine core undergoes oxidation to form aromatic systems.
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to the oxazolo[3,4-a]pyrazine class, which has been studied for its pharmacological properties. Research indicates that derivatives of this class exhibit various biological activities, including:
The biological activity of (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate has been explored through various studies:
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of oxazolo[3,4-a]pyrazines has provided insights into how modifications can enhance biological activity. The compound's structure allows for various substitutions that can be tailored for specific biological targets .
In Vivo Studies
The formulation of this compound for in vivo studies has been documented, emphasizing its solubility and stability under physiological conditions. The preparation of stock solutions and formulations suitable for animal studies is critical for evaluating its pharmacokinetic properties and efficacy in live models .
Synthetic Methodologies
The synthesis of (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate involves several steps that can be optimized for yield and purity:
Synthesis Pathways
Various synthetic routes have been reported in literature, focusing on the formation of the oxazolo-pyrazine core followed by functionalization at the carboxylate position. These methodologies are crucial for producing compounds with desired biological activities.
Purity and Quality Control
Quality control measures ensure that synthesized compounds meet the required standards for research use. For instance, purity levels exceeding 97% have been reported for commercial samples of this compound, which is essential for reliable experimental results .
Case Study: Antagonistic Activity Evaluation
A notable case study evaluated a series of oxazolo[3,4-a]pyrazines for their antagonistic effects on neuropeptide receptors. The study found that structural modifications led to varying degrees of receptor affinity and activity:
| Compound | Receptor Affinity (nM) | Biological Activity |
|---|---|---|
| Compound A | 10 | High |
| Compound B | 50 | Moderate |
| (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate | TBD | TBD |
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs
Enantiomeric Pair: R- vs. S-Forms
Both enantiomers are used as intermediates in pharmaceutical synthesis, but their stereochemical differences may impact receptor binding in bioactive contexts .
Bicyclic Carboxylates with Modified Scaffolds
Functional Analogs in Neuropharmacology
SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide)
- Structure : Features a 4-fluorobenzylamide group at position 7 and diphenyl substituents at position 1 .
- Activity : Potent neuropeptide S (NPS) receptor antagonist (Ki = 20 nM) with applications in anxiety and addiction research .
- Key Difference : The bulky aromatic groups enhance receptor affinity but reduce solubility compared to the Boc-protected (S)-isomer .
RTI-118 (3-Oxo-1,1-diphenyl-N-(2-(piperidin-1-yl)ethyl)tetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide)
- Structure : Contains a piperidinylethyl side chain instead of Boc .
- Activity : Blocks cocaine-induced intracranial self-stimulation (ICSS) but ineffective against MDPV, suggesting mechanistic divergence in psychostimulant pathways .
Fluorinated and Acylated Derivatives
N-[(4-Fluorophenyl)methyl]tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide (CAS 847553-89-3)
- Structure : Combines 4-fluorobenzylamide and diphenyl groups .
- Application : Fluorinated active pharmaceutical ingredient (API) analog with enhanced metabolic stability .
Compound 26 ()
Biological Activity
(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, with CAS number 958635-18-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H18N2O4
- Molecular Weight : 242.27 g/mol
- Chemical Structure : The compound features a tetrahydrooxazole ring fused with a pyrazine moiety, which contributes to its biological properties.
Biological Activities
Research indicates that (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Antitumor Effects : Preliminary studies indicate potential antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting it may interfere with cellular signaling pathways involved in tumor growth.
- Neuroprotective Properties : Research into neuroprotective effects has indicated that (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate may offer protection against oxidative stress in neuronal cells, potentially relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Reported significant antimicrobial activity against E. coli and S. aureus with MIC values of 15 µg/mL and 20 µg/mL, respectively. |
| Johnson et al. (2023) | Demonstrated inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values of 10 µM after 48 hours of treatment. |
| Lee et al. (2021) | Found neuroprotective effects in an in vitro model of oxidative stress, reducing cell death by 30% compared to control groups. |
The biological activities of (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can be attributed to its ability to interact with specific biological targets:
- Bacterial Cell Membranes : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Cancer Cell Signaling Pathways : It may modulate pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin and eye irritation (H315, H319). Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
What are the common synthetic strategies for preparing (S)-tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate, and how do reaction conditions influence yield and stereochemical purity?
Answer:
Synthesis of this compound often involves multi-step routes, including cyclization and protection/deprotection strategies. For analogous oxazolo-pyrazine derivatives, two methods are notable:
- Method A (Acidic Hydrolysis): Reacting precursors in THF with aqueous acid (e.g., 2M HCl) at room temperature, yielding ~79% after solvent removal .
- Method B (HCl in Ethyl Acetate): Using 1M HCl in ethyl acetate, achieving 60% yield after rapid reaction (5 minutes) .
Key considerations for stereochemical control:
- Solvent Choice: Polar aprotic solvents (e.g., THF) may reduce racemization compared to ethyl acetate.
- Temperature: Room temperature minimizes thermal degradation but may prolong reaction times.
- Purification: Column chromatography or recrystallization is critical for enantiomeric purity, as evidenced by NMR data in related compounds .
Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?
Answer:
- ¹H NMR: Key signals include:
- t-Bu group: δ ~1.4 ppm (singlet, 9H).
- Oxazolo ring protons: δ 3.8–4.5 ppm (multiplet, CH2 and CH groups).
- Carbonyl groups: Adjacent protons show coupling patterns indicative of stereochemistry .
- ¹³C NMR: Peaks at ~170 ppm (carbonyl) and ~80 ppm (tert-butyl quaternary carbon) confirm structural integrity .
- MS (ESI): Molecular ion peaks (e.g., m/z 270 [M+H]⁺) and fragmentation patterns validate the molecular formula .
For stereochemical confirmation, chiral HPLC or X-ray crystallography is recommended, especially when resolving discrepancies between predicted and observed data .
How can researchers resolve contradictions between theoretical and experimental spectral data for oxazolo-pyrazine derivatives?
Answer:
Contradictions often arise from:
- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Tautomerism: Keto-enol equilibria in oxazolo rings can obscure NMR signals .
Methodological solutions:
Variable Temperature NMR: Identify dynamic processes (e.g., ring flipping) by acquiring spectra at different temperatures.
2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
Computational Validation: Compare experimental data with DFT-predicted chemical shifts using software like Gaussian or ADF .
What are the challenges in optimizing enantiomeric excess (ee) during synthesis, and how can they be addressed?
Answer:
Challenges:
- Racemization during acidic/basic steps (e.g., tert-butyl deprotection).
- Competing side reactions in polar solvents.
Optimization Strategies:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (S)-amino alcohols) to bias stereochemistry .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived Lewis acids) for cyclization steps.
- Kinetic Resolution: Monitor reaction progress via TLC or inline IR to terminate before racemization dominates .
How does the stereochemistry of this compound influence its potential as a peptidomimetic scaffold in drug discovery?
Answer:
The (S)-configuration mimics natural amino acid side chains, enhancing binding to biological targets (e.g., proteases or GPCRs). Methodological approaches include:
- Molecular Docking: Simulate interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinity .
- SAR Studies: Synthesize analogs with varied substituents to map steric and electronic effects on activity .
- In Vitro Assays: Test inhibition of enzymes (e.g., HIV protease) to correlate stereochemistry with potency .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Answer:
- Preparative HPLC: Ideal for separating enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers.
- Flash Chromatography: Use gradient elution (5–50% ethyl acetate in hexane) for high recovery of pure product .
How can degradation pathways of this compound be mitigated during storage and handling?
Answer:
- Storage Conditions: Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group .
- Stabilizers: Add radical scavengers (e.g., BHT) to ethyl acetate solutions to inhibit oxidation.
- Analytical Monitoring: Use LC-MS periodically to detect degradation products (e.g., free amine from carbamate cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
